molecular formula C12H10F3NO5S B3287962 Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester CAS No. 849217-54-5

Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester

Cat. No. B3287962
M. Wt: 337.27 g/mol
InChI Key: DRKZCQVJKCBEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester, also known as TPDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDQ is a versatile reagent that can be used for a variety of chemical reactions, including cross-coupling reactions and C-H functionalization. In

Mechanism Of Action

The mechanism of action of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester in cross-coupling reactions involves the formation of a palladium complex through coordination of the Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester ligand to the palladium catalyst. This complex then reacts with the aryl or heteroaryl halide to form the desired cross-coupling product. In C-H functionalization reactions, Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester acts as a directing group, selectively activating C-H bonds in the presence of other functional groups.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester in chemical reactions is its high reactivity and selectivity. It can facilitate a range of reactions under mild conditions, making it a valuable tool in synthetic chemistry. However, one of the limitations of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester is its high cost, which can limit its use in large-scale reactions.

Future Directions

There are several potential future directions for research involving Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester. One area of interest is the development of new synthetic methodologies that utilize Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester as a key reagent. Another potential direction is the development of new applications for Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester in areas such as medicinal chemistry and materials science. Additionally, there is a need for further studies to elucidate the biochemical and physiological effects of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester, as well as its potential toxicity and environmental impact.
Conclusion
In conclusion, Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester is a versatile reagent that has found widespread use in scientific research due to its ability to facilitate a range of chemical reactions. Its unique properties make it a valuable tool in synthetic chemistry, and there is significant potential for further research and development in this area. However, further studies are needed to fully understand the biochemical and physiological effects of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester, as well as its potential limitations and environmental impact.

Scientific Research Applications

Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester has been extensively used in scientific research due to its ability to facilitate a range of chemical reactions. One of its primary applications is in cross-coupling reactions, where it is used as a coupling partner with various aryl and heteroaryl halides. Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester has also been used in C-H functionalization reactions, where it can selectively activate C-H bonds in complex molecules, leading to the formation of new C-C and C-N bonds.

properties

IUPAC Name

(6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO5S/c1-19-10-5-7-8(6-11(10)20-2)16-4-3-9(7)21-22(17,18)12(13,14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKZCQVJKCBEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester

Synthesis routes and methods

Procedure details

To a dry 1 L RBF containing 6,7-dimethoxy-quinolin-4-ol (20.9 g, 102 mmol), which can be prepared according to the procedure of Riegel, B. (J. Amer. Chem. Soc. 1946, 68, 1264), was added DCM (500 mL), 4-dimethylaminopyridine (1.24 g, 10 mmol) and 2,6-lutidine (24 mL, 204 mmol). The mixture was vigorously stirred at RT. Trifluoromethanesulfonyl chloride (14 mL, 132 mmol) was added dropwise to the solution. After addition was complete, the mixture was stirred ice bath for 2 to 3 hrs. On LC/MS indicating the reaction completion, the reaction mixture was concentrated in vacuo and placed under high vacuum to remove residual 2,6-lutidine. To the resulting brown solids was added methanol (250 mL). The resulting slurry was stirred for 30 min before adding water (1 L). The solids were isolated by filtration, followed by a water wash. The resulting solid was dried under high vacuum overnight yielding trifluoromethanesulfonic acid 6,7-dimethoxy-quinolin-4-yl ester as a light brown solid (27 g, 80%). 1H NMR (400 MHz, DMSO, d6): δ 8.82 (d, 1H), 7.59 (m, 2H), 7.20 (s, 1H), 3.97 (d, 6H). LC/MS: M+H=338.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
catalyst
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester
Reactant of Route 2
Reactant of Route 2
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester
Reactant of Route 3
Reactant of Route 3
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester
Reactant of Route 4
Reactant of Route 4
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester
Reactant of Route 5
Reactant of Route 5
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester
Reactant of Route 6
Reactant of Route 6
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.